Product packaging for Sodium pyruvate-2-13C(Cat. No.:CAS No. 87976-70-3)

Sodium pyruvate-2-13C

Cat. No.: B119257
CAS No.: 87976-70-3
M. Wt: 111.04 g/mol
InChI Key: DAEPDZWVDSPTHF-CGOMOMTCSA-M
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Description

Rationale for Pyruvate (B1213749) as a Central Metabolic Substrate in Cellular Energetics

Pyruvate occupies a critical juncture in cellular metabolism, acting as the primary end-product of glycolysis and a key fuel source for the mitochondria. nih.govcreative-proteomics.com Its central position allows it to connect carbohydrate metabolism with several other major metabolic processes. metwarebio.com

Key metabolic fates of pyruvate include:

Conversion to Acetyl-CoA: In the mitochondrial matrix, pyruvate is oxidatively decarboxylated by the pyruvate dehydrogenase (PDH) complex to form acetyl-CoA. e-dmj.org This is a pivotal step that links glycolysis to the TCA cycle, the primary engine of cellular energy production in the form of ATP. nih.gov

Conversion to Oxaloacetate: Pyruvate can be carboxylated by pyruvate carboxylase to form oxaloacetate, an anaplerotic reaction that replenishes TCA cycle intermediates. mdpi.com

Conversion to Lactate (B86563): Under anaerobic conditions or in highly glycolytic cells, pyruvate is reduced to lactate by lactate dehydrogenase. mdpi.com

Conversion to Alanine: Pyruvate can be transaminated to form the amino acid alanine. nih.gov

This versatility makes pyruvate an ideal substrate for probing the metabolic state of a cell. mdpi.com By introducing ¹³C-labeled pyruvate, researchers can gain insights into the relative fluxes through these competing pathways, providing a snapshot of cellular bioenergetics and biosynthetic activity. medrxiv.org

Specific Advantages of Sodium Pyruvate-2-13C Labeling in Tracing Carbon Flux

The specific position of the ¹³C label on the pyruvate molecule determines which metabolic pathways can be effectively traced. Sodium pyruvate-2-¹³C, where the second carbon atom of pyruvate is labeled, offers distinct advantages for studying mitochondrial metabolism.

Tracking Pyruvate Dehydrogenase (PDH) Derived Acetyl-CoA Entry into the Tricarboxylic Acid (TCA) Cycle

When [2-¹³C]pyruvate is converted to acetyl-CoA by the PDH complex, the ¹³C label is retained on the acetyl group, becoming the C1 carbon of acetyl-CoA. nih.gov This labeled acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form citrate. As the TCA cycle proceeds, the ¹³C label is incorporated into various TCA cycle intermediates and associated amino acids.

The key advantage of using [2-¹³C]pyruvate is its ability to directly trace the fate of pyruvate-derived carbon within the TCA cycle. medrxiv.orgnih.gov This allows for the measurement of TCA cycle flux and the activity of enzymes within the cycle. medrxiv.org For example, the appearance of the ¹³C label in the C5 position of glutamate (B1630785), which is in equilibrium with the TCA cycle intermediate α-ketoglutarate, provides a direct measure of carbon flux through the first span of the TCA cycle. medrxiv.orgresearchgate.net

Table 1: Key Metabolites Traced with this compound

MetaboliteLabeled PositionMetabolic SignificanceReferences
[1-¹³C]Acetyl-CoAC1Direct product of PDH activity, enters the TCA cycle. nih.gov
[5-¹³C]GlutamateC5Indicates flux through the first span of the TCA cycle via α-ketoglutarate. medrxiv.orgresearchgate.net
[1-¹³C]CitrateC1First intermediate of the TCA cycle formed from labeled acetyl-CoA. nih.gov
[1-¹³C]AcetylcarnitineC1Reflects the acetyl-CoA pool and carnitine acetyltransferase activity. medrxiv.org

Differentiation from [1-13C]Pyruvate Applications for Glycolytic and Anaplerotic Fluxes

In contrast to [2-¹³C]pyruvate, the use of [1-¹³C]pyruvate provides different, yet complementary, metabolic information. When [1-¹³C]pyruvate is acted upon by the PDH complex, the labeled C1 carbon is cleaved off as ¹³CO₂. nih.gov This ¹³CO₂ can then be detected as [¹³C]bicarbonate, providing a measure of PDH flux. medrxiv.org However, this approach does not allow for the direct tracking of carbon into the TCA cycle intermediates. medrxiv.orgnih.gov

The primary applications of [1-¹³C]pyruvate lie in assessing:

PDH flux: By measuring the production of [¹³C]bicarbonate. bohrium.com

Lactate Dehydrogenase (LDH) flux: By monitoring the conversion of [1-¹³C]pyruvate to [1-¹³C]lactate. nih.gov

Alanine Transaminase (ALT) flux: By observing the formation of [1-¹³C]alanine. nih.gov

Therefore, the choice between [2-¹³C]pyruvate and [1-¹³C]pyruvate depends on the specific metabolic question being addressed. While [1-¹³C]pyruvate is well-suited for studying fluxes directly connected to pyruvate itself, [2-¹³C]pyruvate is the superior tracer for investigating the subsequent metabolism of pyruvate-derived acetyl-CoA within the mitochondrial TCA cycle. medrxiv.orgbohrium.com This distinction is crucial for obtaining a comprehensive understanding of cellular energy metabolism and identifying specific enzymatic steps that may be altered in disease.

Table 2: Comparison of [2-¹³C]Pyruvate and [1-¹³C]Pyruvate Applications

TracerPrimary Metabolic Pathway TracedKey Labeled ProductsPrimary Research ApplicationReferences
Sodium Pyruvate-2-¹³CTricarboxylic Acid (TCA) Cycle[5-¹³C]Glutamate, [1-¹³C]Citrate, [1-¹³C]AcetylcarnitineMeasuring TCA cycle flux and mitochondrial metabolism. medrxiv.orgnih.gov
Sodium Pyruvate-1-¹³CPDH, LDH, and ALT Flux[¹³C]Bicarbonate, [1-¹³C]Lactate, [1-¹³C]AlanineAssessing pyruvate metabolism at the branch point of glycolysis and mitochondrial entry. medrxiv.orgnih.govbohrium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3NaO3 B119257 Sodium pyruvate-2-13C CAS No. 87976-70-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-oxo(213C)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEPDZWVDSPTHF-CGOMOMTCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13C](=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583980
Record name Sodium 2-oxo(2-~13~C)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87976-70-3
Record name Sodium 2-oxo(2-~13~C)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological Frameworks for Investigating Sodium Pyruvate 2 13c Metabolism

Hyperpolarized 13C Magnetic Resonance Spectroscopy (MRS) and Magnetic Resonance Imaging (MRI)

Hyperpolarized 13C MRS and MRI are powerful modalities for non-invasively assessing cellular metabolism in vivo. By introducing a hyperpolarized 13C-labeled substrate, such as Sodium Pyruvate-2-13C, into a biological system, it is possible to monitor its conversion into other metabolites, providing a snapshot of enzymatic activity and metabolic fluxes. This approach has shown significant promise in various research and clinical applications, particularly in oncology, for characterizing tumor metabolism. nih.gov

Dynamic Nuclear Polarization (DNP) is a key hyperpolarization technique that dramatically boosts the signal-to-noise ratio (SNR) in NMR and MRI experiments. wikipedia.org The fundamental principle of DNP involves the transfer of the high polarization of electron spins to surrounding nuclear spins. wikipedia.org This is achieved by irradiating a sample containing the 13C-labeled substrate and a stable radical polarizing agent with microwaves at or near the electron paramagnetic resonance (EPR) frequency. wikipedia.orgnih.gov

The process is typically carried out at low temperatures (around 1 K) and in a high magnetic field to achieve maximum electron spin polarization. nih.gov The large polarization of the electrons is then transferred to the 13C nuclei through various mechanisms, with the solid effect and the cross-effect being prominent in solids. wikipedia.orgacs.org The solid effect is most effective when the EPR linewidth of the radical is narrower than the nuclear Larmor frequency. wikipedia.org Following polarization, a rapid dissolution process brings the hyperpolarized sample into a liquid state at a physiologically compatible temperature and pH for in vivo administration. mriquestions.com The resulting hyperpolarized solution retains a significant portion of the enhanced nuclear polarization for a duration dictated by the spin-lattice relaxation time (T1) of the 13C nucleus.

Table 1: Key Factors in Dynamic Nuclear Polarization (DNP)

Factor Description Significance
Paramagnetic Centers Stable radicals (e.g., trityl radicals, nitroxides) are added to the sample to provide a source of highly polarized electron spins. nih.gov Essential for transferring polarization to the target nuclei. The choice of radical can influence the DNP efficiency. nih.gov
Low Temperature Experiments are conducted at cryogenic temperatures (typically around 1-4 K) to maximize the thermal equilibrium polarization of the electron spins. nih.gov Higher electron polarization leads to greater potential nuclear hyperpolarization.
High Magnetic Field A strong magnetic field is applied to further increase the electron spin polarization. Enhances the separation of electron spin energy levels, contributing to higher polarization.
Microwave Irradiation Microwaves at a frequency close to the electron paramagnetic resonance (EPR) frequency are used to drive the polarization transfer from electrons to nuclei. wikipedia.org The specific microwave frequency determines the DNP mechanism (e.g., solid effect, cross-effect). wikipedia.org
Dissolution Process After polarization, the solid sample is rapidly dissolved in a heated solvent to create an injectable hyperpolarized liquid. mriquestions.com This step is crucial for translating the high polarization achieved in the solid state to a solution suitable for in vivo studies.

Signal Amplification by Reversible Exchange (SABRE) is an alternative hyperpolarization technique that offers a potentially faster and more cost-effective method for polarizing molecules like pyruvate (B1213749) compared to DNP. rsc.org SABRE utilizes a transition metal complex to facilitate the transfer of spin order from parahydrogen (a nuclear spin isomer of H2 with anti-parallel proton spins) to a target substrate. rsc.orgacs.org

The process involves the reversible binding of both parahydrogen and the substrate to the metal catalyst. acs.orgnih.gov This transient interaction allows for the transfer of the spin order from the parahydrogen-derived hydrides to the 13C nucleus of the substrate. A key advantage of SABRE is that it can be performed in solution at room temperature and does not require the complex equipment associated with DNP. rsc.org

Research has demonstrated the successful hyperpolarization of both [1-13C]pyruvate and [2-13C]pyruvate using SABRE. rsc.orgnih.gov Studies have focused on optimizing the catalyst, solvent system, and other experimental parameters to maximize the signal enhancement. For instance, the use of an acetone/water solvent system has been explored as an alternative to methanol, which is commonly used but not ideal for in vivo applications. rsc.orgnih.gov

Table 2: Research Findings on SABRE Hyperpolarization of Pyruvate

Study Focus Key Findings Reference
Optimization of Catalyst Fine-tuning the properties of the iridium-based catalyst, specifically by varying the carbene and sulfoxide ligands, led to significant improvements in pyruvate signal gains. Signal enhancements of 2140-fold for the 1-13C and 2125-fold for the 2-13C sites of sodium pyruvate-1,2-[13C2] were achieved. rsc.org
Solvent System Development Hyperpolarization of [2-13C]pyruvate was demonstrated in an acetone/water mixture, providing a less toxic alternative to methanol for potential in vivo applications. The study investigated the effects of catalyst concentration and solvent composition on signal enhancement. rsc.org
Monitoring Chemical Reactions SABRE was used to monitor the decarboxylation of sodium pyruvate-1,2-[13C2] in real-time. The hyperpolarized signal allowed for the detection of the reaction intermediate, 2-hydroperoxy-2-hydroxypropanoate, in a single scan. acs.org
Continuous Hyperpolarization A method for the continuous hyperpolarization of 1-13C-pyruvate using RF pulses at a very low magnetic field (LIGHT-SABRE) was demonstrated, achieving a polarization level of 1.1% averaged over free and bound pyruvate. acs.org

The transient and non-renewable nature of hyperpolarized 13C signals necessitates the use of specialized, rapid, and efficient MR pulse sequences for data acquisition. nih.gov These sequences are designed to maximize the information obtained from the decaying hyperpolarized signal while minimizing its consumption through radiofrequency (RF) pulses.

Volumetric Chemical Shift Imaging (CSI), also known as 3D CSI, is a powerful technique for mapping the spatial distribution of hyperpolarized [2-13C]pyruvate and its metabolites throughout a three-dimensional volume. ucsf.edu Unlike 2D methods, volumetric CSI provides comprehensive coverage of the organ or tissue of interest, which is crucial for understanding heterogeneous metabolism.

Spiral CSI is a particularly efficient method for acquiring volumetric data. nih.gov It uses a spiral trajectory to sample k-space, which is faster than conventional Cartesian sampling and starts at the center of k-space, where the majority of the signal energy is located. This is advantageous for capturing the peak of the hyperpolarized signal. Studies have demonstrated the feasibility of volumetric spiral CSI for imaging hyperpolarized [2-13C]pyruvate metabolism in the brain. nih.gov

A significant challenge in hyperpolarized 13C MRS is the need to excite and detect multiple metabolites with different chemical shifts simultaneously. Spectral-spatial excitation techniques address this by using specially designed RF pulses that can selectively excite specific frequency bands corresponding to different metabolites. nih.govwustl.edu

These pulses, often referred to as spectral-spatial RF (SPSP) pulses, allow for independent control of the flip angle for each metabolite. nih.govwustl.edu This is particularly useful for optimizing the signal from low-concentration downstream metabolites while preserving the magnetization of the more abundant substrate. Multiband SPSP pulses have been developed to cover a broad spectral range, enabling the simultaneous acquisition of signals from multiple metabolites of [2-13C]pyruvate. nih.govwustl.edu

Chemical shift displacement artifact (CSDA) is a common problem in chemical shift imaging, where the spatial location of a metabolite is mismapped due to its different resonance frequency. nih.gov This artifact can be particularly pronounced in hyperpolarized 13C imaging due to the large chemical shift differences between metabolites.

Several strategies have been developed to mitigate CSDA. One approach is to use a spectrally under-sampling scheme in conjunction with a spiral CSI sequence. nih.gov By carefully choosing the spectral bandwidth, the aliased peaks can be placed outside the region of interest, allowing for accurate spatial localization of the metabolites. Another method involves the use of spectral-spatial RF pulses that correct for chemical shift misregistration during the excitation process. nih.gov These advanced techniques are essential for obtaining accurate and reliable metabolic maps from hyperpolarized [2-13C]pyruvate studies.

In Vivo, Ex Vivo, and In Vitro MR Applications with this compound

Magnetic Resonance (MR) techniques are powerful non-invasive tools for studying the metabolism of this compound across different biological systems. The use of hyperpolarized [2-¹³C]pyruvate, in particular, has revolutionized the field by dramatically increasing the MR signal, enabling real-time metabolic imaging.

In Vivo Applications: In living organisms, hyperpolarized [2-¹³C]pyruvate Magnetic Resonance Imaging (MRI) allows for the real-time, non-invasive visualization of metabolic pathways. Following intravenous injection, the conversion of hyperpolarized [2-¹³C]pyruvate to downstream metabolites such as [2-¹³C]lactate and [5-¹³C]glutamate can be monitored. This provides a window into both glycolytic and oxidative metabolism. nih.govnih.gov Studies in the human brain have successfully quantified the uptake and metabolism of [2-¹³C]pyruvate, providing valuable insights into cerebral energy metabolism. nih.govnih.gov This technique has also been applied to investigate metabolic alterations in various diseases, including cancer and cardiac conditions. nih.gov For instance, in cancer, the increased conversion of pyruvate to lactate (B86563) (the Warburg effect) can be readily detected. nih.gov

Ex Vivo Applications: Ex vivo studies often involve perfusing isolated organs or tissue slices with a medium containing this compound. This approach allows for the study of tissue-specific metabolism under controlled conditions, bridging the gap between in vitro and in vivo experiments. For example, ex vivo perfusion of liver tissue with [2-¹³C]pyruvate has been used to study gluconeogenesis and pyruvate cycling. nih.gov Similarly, studies on isolated hearts have utilized [2-¹³C]pyruvate to investigate cardiac metabolism. frontiersin.org These ex vivo models provide a detailed view of metabolic fluxes within a specific organ without the systemic influences present in whole-animal studies.

In Vitro Applications: In vitro studies using cell cultures are fundamental for dissecting cellular metabolism at a mechanistic level. Cells are cultured in a medium containing this compound, and the incorporation of the ¹³C label into various intracellular metabolites is analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy. ub.edunih.gov This approach has been instrumental in understanding pyruvate metabolism in different cell types, including cancer cells and astrocytes. nih.govsigmaaldrich.com For instance, in vitro experiments have demonstrated the recycling of pyruvate in astrocytes, where pyruvate formed from [U-¹³C]glutamate re-enters the TCA cycle. nih.gov

Table 1: Key MR Applications of this compound

Application Type System Key Metabolites Detected Research Focus
In Vivo Human Brain [2-¹³C]Lactate, [5-¹³C]Glutamate Cerebral energy metabolism, neurological disorders
In Vivo Tumors [2-¹³C]Lactate Warburg effect, cancer metabolism
Ex Vivo Perfused Liver ¹³C-Glucose, ¹³C-Lactate Gluconeogenesis, pyruvate cycling
Ex Vivo Isolated Heart [5-¹³C]Glutamate Cardiac energy metabolism
In Vitro Cell Cultures ¹³C-Lactate, ¹³C-Alanine, TCA cycle intermediates Cellular metabolic pathways, drug effects

Mass Spectrometry (MS) Based Approaches for this compound Metabolomics

Mass Spectrometry (MS) offers high sensitivity and specificity for the analysis of ¹³C-labeled metabolites derived from this compound. Various MS-based techniques are employed to provide detailed information on metabolic pathways and fluxes.

Stable Isotope Resolved Metabolomics (SIRM)

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that involves introducing a ¹³C-labeled substrate, such as this compound, into a biological system and then using high-resolution MS to analyze the distribution of the ¹³C label in downstream metabolites. kcl.ac.ukwustl.edu This approach provides a detailed snapshot of the metabolic network.

SIRM has been applied to study metabolism in a variety of systems, from cell cultures to human subjects. kcl.ac.uknih.gov For example, in lung cancer research, infusion of [U-¹³C]-glucose followed by SIRM analysis of tumor and non-cancerous tissues revealed increased ¹³C enrichment in lactate, alanine, and Krebs cycle intermediates in the tumor tissue, indicating more active glycolysis and anaplerosis. nih.gov

Table 2: Selected Findings from SIRM Studies with ¹³C-Labeled Substrates

Biological System ¹³C-Labeled Substrate Key Finding
Human Lung Cancer [U-¹³C]-Glucose Higher ¹³C enrichment in lactate and Krebs cycle intermediates in tumors. nih.gov
SCID Mouse Model [U-¹³C]-Glucose Different ¹³C metabolite profiles in lung tissue with and without tumor xenografts. nih.gov
Cancer Cell Lines [U-¹³C]-Pyruvate Tracing pyruvate entry into mitochondria and the TCA cycle. researchgate.net

Isotope Ratio Mass Spectrometry (IRMS) for Intramolecular Isotope Distribution Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the ratio of stable isotopes with very high precision. While less commonly used for detailed metabolic pathway analysis compared to other MS methods, IRMS can be employed to determine the intramolecular distribution of ¹³C in specific metabolites. This can provide insights into the activity of certain enzymes and pathways. For instance, analyzing the intramolecular ¹³C pattern in glucose produced from [2-¹³C]pyruvate can help to elucidate the pathways of gluconeogenesis.

LC-Tandem Mass Spectrometry for Comprehensive Carbon Origin Tracking

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used to identify and quantify metabolites in complex biological samples. When coupled with ¹³C-labeling from this compound, LC-MS/MS allows for comprehensive tracking of the carbon atoms as they are incorporated into various metabolites. nih.gov

This method has been used to quantify ¹³C-pyruvate and ¹³C-lactate in blood samples, which is crucial for pharmacokinetic studies of hyperpolarized ¹³C imaging agents. nih.gov Furthermore, LC-MS/MS can be used to measure the ¹³C-enrichment in a wide range of metabolites, including those in central carbon metabolism, amino acid metabolism, and nucleotide metabolism, providing a detailed map of carbon flow through the metabolic network. acs.org

Integration with Complementary Analytical Techniques (e.g., High-Performance Liquid Chromatography)

To obtain a comprehensive understanding of this compound metabolism, it is often beneficial to integrate data from multiple analytical platforms. High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can be used to separate and quantify metabolites. When combined with MS or NMR, HPLC enhances the ability to analyze complex mixtures of ¹³C-labeled compounds. For instance, HPLC can be used to separate different ¹³C-labeled organic acids and amino acids from cell extracts before their analysis by MS, allowing for more accurate quantification of isotope enrichment in each metabolite. nih.gov

Computational Modeling and Metabolic Flux Analysis (MFA) Algorithms for this compound Tracing Data

The data generated from ¹³C tracing experiments with this compound are often complex and require sophisticated computational tools for interpretation. Computational modeling and Metabolic Flux Analysis (MFA) are essential for translating these data into quantitative metabolic fluxes. creative-proteomics.comresearchgate.netnih.gov

MFA is a mathematical technique that uses the isotopic labeling patterns of metabolites, along with a stoichiometric model of the metabolic network, to calculate the rates (fluxes) of intracellular reactions. creative-proteomics.comnih.gov For data from hyperpolarized ¹³C MRI studies, kinetic models are used to fit the dynamic changes in the signals of ¹³C-pyruvate and its metabolites, allowing for the calculation of metabolic conversion rates, such as the rate of pyruvate to lactate conversion (kPL). nih.govescholarship.orgescholarship.org

Various software packages are available to perform MFA and kinetic modeling, which employ different algorithms to solve the complex system of equations and estimate the metabolic fluxes. youtube.comnih.gov These computational approaches are critical for extracting meaningful biological insights from the rich datasets generated by this compound tracing studies.

Table 3: Examples of Computational Models and their Applications in ¹³C-Pyruvate Tracing

Model Type Application Key Output
Kinetic Models Hyperpolarized ¹³C MRI data Metabolic conversion rates (e.g., kPL) nih.govescholarship.org
Steady-State MFA ¹³C labeling data from cell cultures Intracellular metabolic flux map creative-proteomics.comresearchgate.net
Non-linear Kinetic Models Perfused heart hyperpolarized ¹³C MRS data Time-dependent changes in reaction kinetics kcl.ac.uk

Elucidation of Metabolic Fluxes and Pathways Using Sodium Pyruvate 2 13c

Pyruvate (B1213749) Dehydrogenase Complex (PDH) Activity and Acetyl-CoA Formation

The Pyruvate Dehydrogenase Complex (PDH) is a critical mitochondrial enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible conversion of pyruvate to acetyl-CoA. The use of Sodium pyruvate-2-13C offers a distinct advantage for studying this process. When [1-13C]pyruvate is used, the labeled carbon is lost as 13CO2 during the PDH reaction. nih.govnih.gov In contrast, when this compound is the substrate, the 13C label is retained on the acetyl group of acetyl-CoA. nih.govnih.gov This preservation of the isotopic label is crucial as it allows researchers to track the entry of carbon from pyruvate into the TCA cycle and other downstream pathways. nih.govucsf.edu

The reaction is as follows: [2-13C]Pyruvate + NAD+ + CoA → [1-13C]Acetyl-CoA + NADH + H+ + CO2

This specific labeling strategy enables direct measurement of PDH flux. Techniques like hyperpolarized 13C magnetic resonance spectroscopy (MRS) can monitor the metabolic fate of the injected [2-13C]pyruvate in real-time. The detection of metabolites containing the 13C label derived from the C2 position of pyruvate serves as a direct indicator of PDH activity. nih.govnih.gov

Tricarboxylic Acid (TCA) Cycle Dynamics and Anaplerotic Reactions

Once [1-13C]acetyl-CoA is formed, the labeled carbon enters the TCA cycle, a central hub for energy production and biosynthesis. Anaplerotic reactions, which replenish TCA cycle intermediates, can also be investigated using this tracer.

The 13C label from [2-13C]pyruvate is incorporated into various TCA cycle intermediates and related metabolites. Following the entry of [1-13C]acetyl-CoA into the cycle, the label can be traced to specific positions in these molecules.

[1-13C]Citrate : Acetyl-CoA combines with oxaloacetate to form citrate. The label from [1-13C]acetyl-CoA appears at the C1 position of citrate. Its detection confirms the entry of the pyruvate-derived carbon into the TCA cycle. nih.govresearchgate.net

[5-13C]Glutamate : Through several steps of the TCA cycle, the label is transferred to α-ketoglutarate, which is in equilibrium with glutamate (B1630785). This results in the formation of [5-13C]glutamate, a key metabolite frequently observed in studies using [2-13C]pyruvate. nih.govnih.govucsf.edu The rate of [5-13C]glutamate production serves as a metric for TCA cycle activity. nih.govucsf.edu

[1-13C]Acetylcarnitine : Acetyl-CoA can also react with carnitine to form acetylcarnitine, a process catalyzed by carnitine acetyltransferase. The detection of [1-13C]acetylcarnitine provides another measure of the acetyl-CoA pool derived from pyruvate. nih.govnih.gov

Metabolites Detected from this compound
MetaboliteLabeled PositionSignificanceReferences
[1-13C]Acetyl-CoAC1 of Acetyl groupDirect product of PDH activity, entry point into TCA cycle. nih.govnih.gov
[1-13C]CitrateC1Indicates flux into the TCA cycle. nih.govresearchgate.net
[5-13C]GlutamateC5Reflects TCA cycle flux and turnover. nih.govnih.govucsf.eduucsf.edu
[1-13C]AcetylcarnitineC1 of Acetyl groupRepresents a mitochondrial pool of acetyl-CoA. nih.govnih.gov

The TCA cycle is intrinsically linked to oxidative phosphorylation. The cycle generates reducing equivalents (NADH and FADH2) that donate electrons to the electron transport chain, driving the production of ATP. By measuring the flux of 13C from pyruvate into the TCA cycle, researchers can indirectly assess the potential for oxidative phosphorylation. nih.gov A higher rate of label incorporation into TCA cycle intermediates like glutamate suggests a more active cycle, which in turn fuels higher rates of oxidative phosphorylation. nih.gov Conversely, reduced labeling may indicate suppressed mitochondrial metabolism. nih.gov

Interconversion with Key Cytosolic Metabolites

In the cytosol, pyruvate exists in a dynamic equilibrium with other key metabolites, primarily lactate (B86563) and alanine. This compound is an effective tool for probing the kinetics of these exchange reactions in real-time.

The reversible conversion of pyruvate to lactate is catalyzed by lactate dehydrogenase (LDH). nih.gov This reaction is a cornerstone of anaerobic glycolysis but is also highly active under aerobic conditions. Using hyperpolarized [2-13C]pyruvate, the flux through LDH can be monitored by observing the appearance of [2-13C]lactate. nih.govnih.gov The rate of this conversion, often denoted as the pyruvate-to-lactate conversion rate (kPL), is a widely used biomarker. nih.gov Studies in the human brain have shown similar rates of conversion from [2-13C]pyruvate to both [2-13C]lactate and [5-13C]glutamate, reflecting the underlying biochemistry of a healthy brain. nih.gov

Kinetic Data from Hyperpolarized this compound Studies
ParameterMeasured ValueTissue/ModelSignificanceReferences
Pyruvate to Lactate Conversion Rate (kPL)0.011 ± 0.002 sec⁻¹Healthy Human BrainMeasures LDH flux; consistent with values from [1-13C]pyruvate studies. nih.gov

Pyruvate can also be converted to alanine through a transamination reaction catalyzed by alanine aminotransferase (ALT), using glutamate as the nitrogen donor. nih.govwikipedia.org This pathway connects carbohydrate and amino acid metabolism. The flux through ALT can be traced by detecting the production of [2-13C]alanine following the administration of [2-13C]pyruvate. nih.gov This provides valuable insights into the activity of ALT and the metabolic fate of pyruvate beyond its entry into the TCA cycle or conversion to lactate. researchgate.netnih.gov

Gluconeogenic Fluxes and Related Enzymatic Activities

Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is a critical metabolic pathway. This compound is instrumental in quantifying the flux through key enzymatic steps that initiate this process.

Pyruvate carboxylase (PC) is a mitochondrial enzyme that catalyzes the vital anaplerotic reaction of converting pyruvate to oxaloacetate (OAA), replenishing intermediates of the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net This reaction is a primary entry point for pyruvate into gluconeogenesis. wikipedia.orgnih.gov The enzyme, which requires biotin as a cofactor, facilitates the ATP-dependent carboxylation of pyruvate. nih.govresearchgate.netwikipedia.org

When this compound is introduced into a biological system, the PC enzyme incorporates it into oxaloacetate. The ¹³C label at the C-2 position of pyruvate is retained in the newly synthesized oxaloacetate molecule, specifically at the C-2 position. The detection of [2-¹³C]oxaloacetate and its subsequent metabolites provides a direct measure of PC activity and the rate of anaplerotic flux. nih.gov This technique is foundational for studying metabolic shifts in tissues with high gluconeogenic activity, such as the liver and kidney. wikipedia.org

Table 1: Tracing ¹³C from Sodium Pyruvate-2-¹³C through Pyruvate Carboxylase
SubstrateEnzymeProduct¹³C Label Position
[2-¹³C]PyruvatePyruvate Carboxylase (PC)[2-¹³C]OxaloacetateThe label is maintained at the C-2 position of the oxaloacetate backbone.

Following its synthesis in the mitochondria, oxaloacetate is a substrate for Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK), a key rate-controlling enzyme in gluconeogenesis. physiology.org PEPCK catalyzes the decarboxylation and phosphorylation of oxaloacetate to form phosphoenolpyruvate (PEP). nih.govwikipedia.org This enzymatic reaction can occur in either the mitochondria or the cytosol, depending on the species and the specific isoform of the enzyme (PEPCK-M or PEPCK-C). physiology.orgnih.govwikipedia.org

Table 2: Metabolic Transformation of [2-¹³C]Oxaloacetate by PEPCK
SubstrateEnzymeProduct¹³C Label Position
[2-¹³C]OxaloacetatePhosphoenolpyruvate Carboxykinase (PEPCK)[2-¹³C]PhosphoenolpyruvateThe label is retained at the C-2 position of phosphoenolpyruvate.

Pyruvate Recycling Mechanisms and Bidirectional Metabolic Reactions

Pyruvate recycling refers to a set of metabolic pathways where pyruvate is converted into a TCA cycle intermediate and subsequently returned to the pyruvate pool, often in a different cellular compartment. These cycles are significant for generating reducing equivalents like NADPH and for intercellular metabolite trafficking. nih.govnih.gov The use of this compound allows for the detailed characterization of these bidirectional fluxes.

One prominent recycling pathway involves the conversion of mitochondrial pyruvate to oxaloacetate by PC, followed by the reduction of oxaloacetate to malate. nih.gov Malate is then exported to the cytosol, where it can be oxidatively decarboxylated back to pyruvate by malic enzyme, a reaction that concurrently produces NADPH. nih.gov When tracing with [2-¹³C]pyruvate, the label follows this entire sequence:

Mitochondria: [2-¹³C]Pyruvate → [2-¹³C]Oxaloacetate → [2-¹³C]Malate

Cytosol: [2-¹³C]Malate → [2-¹³C]Pyruvate + CO₂

The reappearance of [2-¹³C]pyruvate after the initial substrate has been consumed is a clear indicator of pyruvate recycling. nih.gov Isotopic analysis of labeling patterns in related amino acids, such as glutamate and aspartate, further corroborates the activity of these cycles. nih.gov Such studies have confirmed pyruvate recycling in various tissues, including the liver and brain astrocytes. nih.gov The complexity of these cycles means that the interpretation of labeling patterns requires careful consideration of potential confounding pathways, such as the pentose phosphate pathway. researchgate.net

Investigation of Alternative Pyruvate Dissimilation Routes

Beyond its roles in the TCA cycle and gluconeogenesis, pyruvate can be metabolized through several alternative pathways. This compound is a valuable tool for identifying and quantifying flux through these less canonical routes.

The glyoxylate shunt is an anabolic pathway found in many bacteria, fungi, and plants, which allows for the net conversion of acetyl-CoA into succinate and other TCA cycle intermediates. umb.edu.plnih.gov This pathway is crucial for growth on two-carbon sources like acetate or fatty acids because it bypasses the two decarboxylation steps of the TCA cycle. nih.gov The key enzymes are isocitrate lyase and malate synthase. nih.gov

The link to pyruvate metabolism occurs via the conversion of pyruvate to acetyl-CoA by the pyruvate dehydrogenase complex. When [2-¹³C]pyruvate is used, it is first converted to [1-¹³C]acetyl-CoA. This labeled acetyl-CoA can then enter the glyoxylate shunt. Research in microorganisms like Mycobacterium tuberculosis has utilized ¹³C-MFA (Metabolic Flux Analysis) to uncover novel pyruvate dissimilation routes that depend on the glyoxylate shunt. nih.gov By tracing the ¹³C label, researchers can demonstrate the activity of isocitrate lyase and quantify the flow of carbon through this pathway, providing insights into metabolic adaptations during nutrient starvation or infection. nih.gov

Table 3: Tracing ¹³C from Pyruvate into the Glyoxylate Shunt
Initial SubstrateIntermediateKey Shunt EnzymesLabeled Products
[2-¹³C]Pyruvate[1-¹³C]Acetyl-CoAIsocitrate Lyase, Malate Synthase[1-¹³C]Glyoxylate, [2-¹³C]Malate, [2,3-¹³C]Succinate

Carbon dioxide fixation, or carboxylation, is the incorporation of CO₂ into organic molecules. While pyruvate carboxylase (discussed in 3.4.1) is a primary example, other CO₂ fixation pathways are central to metabolism in various organisms. mdpi.comoup.com These pathways can serve to produce biomass, generate energy, or recycle reduced cofactors. oup.compnas.org

Studies in bacteria have identified multiple CO₂ fixation routes, including the reductive acetyl-CoA pathway and the reductive TCA cycle. mdpi.comoup.com Research on Mycobacterium tuberculosis using ¹³C-labeled substrates has revealed an unusual route for pyruvate metabolism that involves both the glyoxylate shunt and anaplerotic CO₂ fixation reactions. nih.gov This pathway, termed the GAS pathway, highlights the metabolic flexibility of microorganisms. nih.gov Furthermore, some bacteria possess enzymes like pyruvate ferredoxin oxidoreductase, which can operate reversibly, catalyzing the fixation of CO₂ onto acetyl-CoA to form pyruvate. pnas.org The use of this compound in conjunction with ¹³C-labeled bicarbonate allows for the dissection of these complex networks, clarifying the relative contributions of different carboxylation reactions to central metabolism. nih.gov

Interplay with Ketogenesis and Fatty Acid Metabolism

The use of Sodium pyruvate-2-¹³C is pivotal in untangling the complex metabolic fate of pyruvate, particularly its distribution between ketogenesis and fatty acid synthesis. By labeling the second carbon (C2) of pyruvate, researchers can trace its journey beyond the initial decarboxylation step by the pyruvate dehydrogenase complex (PDC). This process yields [1-¹³C]acetyl-CoA, a critical metabolic node that serves as the primary precursor for both the synthesis of ketone bodies and fatty acids.

Upon entering the mitochondria, Sodium pyruvate-2-¹³C is converted to [1-¹³C]acetyl-CoA. This labeled acetyl-CoA can then follow several paths. In ketogenic states, typically occurring in the liver during periods of fasting, carbohydrate restriction, or in certain pathological conditions, two molecules of [1-¹³C]acetyl-CoA can condense to form ¹³C-labeled acetoacetate. This acetoacetate can then be reduced to another ketone body, β-hydroxybutyrate, which will also carry the ¹³C label. nih.govresearchgate.netfrontiersin.org The ability to detect these labeled ketone bodies provides a direct measure of de novo hepatic ketogenesis from a pyruvate source. nih.govresearchgate.net

Alternatively, the [1-¹³C]acetyl-CoA can condense with oxaloacetate to form ¹³C-labeled citrate within the tricarboxylic acid (TCA) cycle. For fatty acid synthesis, this citrate is exported from the mitochondria to the cytoplasm. There, the enzyme ATP-citrate lyase cleaves it, regenerating [1-¹³C]acetyl-CoA in the cytoplasm. biorxiv.org This cytoplasmic pool of labeled acetyl-CoA is then available for de novo fatty acid synthesis, where the ¹³C label is incorporated into the growing acyl chain, primarily forming palmitate. biorxiv.org

Research using hyperpolarized [2-¹³C]pyruvate in perfused mouse livers has provided significant insights into the regulation of these pathways. nih.govresearchgate.net Studies have shown that under normal conditions with perfusion of long-chain fatty acids, there is little evidence of ketogenesis from the pyruvate precursor. nih.govresearchgate.net However, the addition of dichloroacetate (B87207) (DCA), an inhibitor of pyruvate dehydrogenase kinase, significantly enhances the flux through the pyruvate dehydrogenase complex. This leads to a notable increase in the production of ¹³C-labeled acetoacetate and β-hydroxybutyrate, demonstrating that pyruvate can be a substrate for ketogenesis when its conversion to acetyl-CoA is strongly promoted. nih.govresearchgate.net

These tracer studies allow for a quantitative analysis of the metabolic flux, revealing the competition between pyruvate and fatty acids for the production of acetyl-CoA and their subsequent use in either oxidative pathways or biosynthetic processes like ketogenesis and lipogenesis. nih.gov The labeling patterns observed in ketone bodies and fatty acids provide a detailed map of substrate selection and pathway activity under various physiological and pharmacological conditions.

Research Findings on Pyruvate-Driven Ketogenesis

The following table summarizes findings from a study using hyperpolarized [2-¹³C]pyruvate in perfused mouse livers to investigate the impact of different agents on the synthesis of ketone bodies.

Experimental GroupKey AgentEffect on Pyruvate Dehydrogenase (PDH) FluxObserved ¹³C-Labeled Ketone ProductionInterpretation
ControlLong-chain fatty acids (FFA)BaselineNot significantUnder baseline ketogenic conditions (high FFA), pyruvate is not a major contributor to the ketone body pool.
OctanoateMedium-chain fatty acidCompetitive InhibitionNot significantly different from controlOctanoate competes with pyruvate for conversion to acetyl-CoA, limiting the incorporation of the ¹³C label into ketones. nih.gov
Dichloroacetate (DCA)PDH kinase inhibitorIncreasedSignificant production of [¹³C]acetoacetate and [¹³C]β-hydroxybutyrateInhibiting PDH kinase enhances pyruvate oxidation to acetyl-CoA, channeling the pyruvate-derived carbon into ketone body synthesis. nih.govresearchgate.net

Fractional Enrichment in Ketone Bodies

Gas chromatography-mass spectrometry (GC-MS) analysis of the perfusate from these experiments allows for the quantification of ¹³C enrichment in ketone bodies, confirming the findings from hyperpolarized MRI spectroscopy.

MetaboliteExperimental GroupObserved Fractional ¹³C Enrichment
AcetoacetateFFA (Control)Low
OctanoateIncreased
DCASignificantly Higher than Control & Octanoate Groups researchgate.net
β-hydroxybutyrate (BHB)FFA (Control)Low
OctanoateIncreased
DCASignificantly Higher than Control & Octanoate Groups researchgate.net

These studies, empowered by Sodium pyruvate-2-¹³C, are crucial for understanding how the liver manages fuel selection and metabolic partitioning, offering insights into conditions like diabetes and non-alcoholic fatty liver disease where these pathways are often dysregulated.

Applications of Sodium Pyruvate 2 13c in Disease Pathophysiology and Therapeutic Monitoring

Cancer Metabolism Research and Oncological Diagnostics

A hallmark of many cancer cells is their altered metabolism, often characterized by a preference for glycolysis even in the presence of oxygen (the Warburg effect). Hyperpolarized [2-13C]pyruvate allows researchers and clinicians to probe the downstream oxidative metabolism of pyruvate (B1213749), providing insights beyond the glycolytic pathway.

Characterization of Altered Oxidative Metabolism in Brain Tumors (e.g., Glioma, Diffuse Intrinsic Pontine Glioma)

Hyperpolarized carbon-13 metabolic imaging is a sensitive and non-invasive method for assessing real-time in vivo metabolism in brain tumors. semanticscholar.org Studies utilizing hyperpolarized pyruvate have demonstrated its ability to characterize the metabolic landscape of gliomas, the most common primary brain tumors in adults. semanticscholar.orgnih.govcornell.edu This technology can differentiate metabolic profiles between enhancing and non-enhancing gliomas. semanticscholar.org

In rodent models, both enhancing glioblastomas and non-enhancing diffuse midline gliomas showed significantly higher lactate (B86563) to pyruvate ratios compared to healthy brain tissue, indicating a shift towards glycolytic metabolism. semanticscholar.org The use of hyperpolarized [1-13C]pyruvate has been instrumental in these findings, showing elevated lactate production in tumor regions. nih.govcornell.eduaacrjournals.org While much of the existing human data focuses on the [1-13C]pyruvate tracer to detect this elevated lactate, the use of [2-13C]pyruvate provides complementary information by directly probing the entry of pyruvate into the TCA cycle. nih.gov This is crucial for understanding the extent of residual oxidative metabolism in these tumors.

Diffuse Intrinsic Pontine Glioma (DIPG), a highly aggressive childhood brain tumor, also exhibits distinct metabolic characteristics that can be probed with this technology. ismrm.orgnih.gov Studies in animal models of DIPG have shown that hyperpolarized 13C imaging can detect metabolic changes associated with specific molecular features of the tumors. ismrm.org This suggests its potential for non-invasively characterizing DIPGs, which could aid in patient stratification and treatment planning. ismrm.orgnih.gov

Monitoring Metabolic Response to Anticancer Therapies (e.g., Dichloroacetate)

A significant application of hyperpolarized pyruvate imaging is the ability to monitor the metabolic response to anticancer drugs long before anatomical changes are visible. nih.gov Dichloroacetate (B87207) (DCA) is an investigational anticancer agent that works by inhibiting pyruvate dehydrogenase kinase, which in turn stimulates the activity of the pyruvate dehydrogenase (PDH) complex. nih.govescholarship.orgnih.gov This action shifts metabolism from glycolysis towards oxidative phosphorylation.

The use of hyperpolarized [1-13C]pyruvate and [2-13C]pyruvate is particularly effective for monitoring the therapeutic effects of DCA. nih.gov Following DCA administration in preclinical models, an increased conversion of hyperpolarized [1-13C]pyruvate to 13C-bicarbonate was observed, directly indicating a stimulation of PDH flux. nih.govescholarship.org

When using hyperpolarized [2-13C]pyruvate, the administration of DCA led to significant increases in downstream metabolites of the TCA cycle. nih.govescholarship.org This demonstrates that DCA effectively enhances the entry of pyruvate into mitochondrial metabolism. nih.gov This imaging technique provides a direct, non-invasive biomarker of drug action, which could be invaluable for assessing treatment efficacy in clinical trials. nih.govnih.gov

Metabolic Change with DCAHyperpolarized [1-13C]pyruvateHyperpolarized [2-13C]pyruvate
Bicarbonate +181%Not directly measured
Glutamate (B1630785) Not directly measured+74%
Acetoacetate Not directly measured+504%
Acetylcarnitine Not directly measured+377%

This table summarizes the percentage increase in key metabolites detected after DCA administration in a preclinical study, showcasing the ability of hyperpolarized pyruvate to monitor therapeutic response. Data sourced from Hu et al. nih.govescholarship.org

Assessment of Metabolic Phenotypes in Prostate Cancer and Other Central Nervous System Cancers

Hyperpolarized 13C MRI has shown considerable promise in the metabolic phenotyping of prostate cancer. nih.govnih.gov Studies have demonstrated that the metabolism of hyperpolarized [1-13C]pyruvate to lactate is significantly elevated in cancerous prostate tissue compared to benign tissue. nih.gov This technique is sensitive enough to detect prostate cancer lesions that may not be visible on conventional MRI scans. nih.gov

The intensity of the hyperpolarized 13C-lactate signal has been shown to correlate with the percentage of Gleason pattern 4 disease, a key indicator of tumor aggressiveness. nih.gov This suggests that hyperpolarized pyruvate imaging could be a valuable tool for non-invasively stratifying prostate cancer risk and guiding treatment decisions. nih.gov The elevated lactate signal is primarily driven by an increase in tumor epithelial cell density and vascularity. nih.gov

In the context of central nervous system (CNS) cancers beyond gliomas, such as metastases, the application of hyperpolarized pyruvate is also being explored. nih.gov The principle remains the same: to detect the characteristic metabolic shift towards increased lactate production in malignant tissues. nih.govcornell.edu While a smaller ovarian cancer metastasis did not show the high pyruvate-to-lactate conversion seen in high-grade gliomas, this highlights the potential of the technique to differentiate metabolic phenotypes among various tumor types within the CNS. nih.gov The ability to probe TCA cycle activity using [2-13C]pyruvate could further refine the metabolic characterization of these diverse CNS malignancies. nih.gov

Cardiovascular Metabolism and Cardiac Diseases

The heart is a metabolically flexible organ, capable of using various substrates, including fatty acids and glucose, to meet its high energy demands. A loss of this metabolic flexibility is implicated in the development of cardiac diseases such as cardiomyopathies and heart failure. Hyperpolarized [2-13C]pyruvate provides a unique, non-invasive window into myocardial oxidative metabolism.

Assessment of Myocardial Metabolic Substrate Utilization and TCA Cycle Flux

Hyperpolarized [2-13C]pyruvate MRI allows for the direct interrogation of metabolites that reflect TCA cycle activity in cardiac muscle cells. nih.gov Following injection, the 13C label from pyruvate can be tracked as it is incorporated into key downstream metabolites, including [5-13C]glutamate and [1-13C]acetylcarnitine. nih.govnih.gov This provides a direct measure of pyruvate entering the TCA cycle via pyruvate dehydrogenase. nih.govnih.gov

This technique has been used in humans to assess the heart's metabolic flexibility. nih.govnih.gov In a study of healthy volunteers, an oral glucose load led to increased 13C-labeling of lactate, glutamate, and acetylcarnitine from the injected hyperpolarized [2-13C]pyruvate. nih.govnih.gov This demonstrated a shift towards glucose oxidation, reflecting the heart's normal metabolic response. nih.govnih.gov This ability to non-invasively assess TCA cycle intermediates is a significant advantage over [1-13C]pyruvate, which primarily measures the flux to lactate and bicarbonate. nih.govresearchgate.net

MetaboliteAverage Increase After Glucose Load
[2-13C]Lactate 39.3%
[5-13C]Glutamate 29.5%
[1-13C]Acetylcarnitine 114%

This table shows the average percentage increase in 13C-labeled metabolites in the human heart after a glucose load, as measured by hyperpolarized [2-13C]pyruvate MRI. This reflects a shift towards glucose oxidation. Data sourced from Lee et al. nih.govnih.gov

Detection of Altered Oxidative Metabolism in Cardiomyopathies and Myocardial Infarction

Alterations in energy metabolism are a key feature in the pathophysiology of heart failure and cardiomyopathies. nih.govtandfonline.com Hyperpolarized 13C magnetic resonance can detect these metabolic shifts throughout the progression of the disease.

In a preclinical model of tachycardia-induced dilated cardiomyopathy (DCM), metabolic changes were observed even at early stages of the disease. nih.gov Specifically, a reduction in the production of [13C]glutamate from hyperpolarized [2-13C]pyruvate was detected early on, concurrent with decreases in cardiac function. nih.gov

Interestingly, the direct oxidation of pyruvate via the PDH complex was maintained during the early and moderate stages of cardiomyopathy. nih.gov However, as the disease progressed to decompensated heart failure, a significant reduction in pyruvate oxidation was observed. nih.gov This suggests a temporal link between altered pyruvate metabolism and the transition to severe heart failure. nih.gov This technology provides a non-invasive method to serially monitor these metabolic changes, offering potential for early diagnosis and for tracking the progression of cardiomyopathies. nih.gov

Metabolic Response to Glucose Load and Cardiac Stress

The healthy heart demonstrates remarkable metabolic flexibility, capable of switching between glucose and fatty acid oxidation to meet its energy demands. nih.gov This flexibility can be compromised in cardiac pathologies. Hyperpolarized Sodium Pyruvate-2-13C, when used with magnetic resonance spectroscopy (MRS), offers a non-invasive window into the tricarboxylic acid (TCA) cycle flux within cardiac myocytes, allowing for an assessment of this metabolic adaptability. nih.govresearchgate.net

Studies involving healthy human subjects have demonstrated the feasibility and safety of using hyperpolarized [2-13C]pyruvate to probe cardiac metabolism. nih.govresearchgate.net In these investigations, subjects are typically studied first in a fasting state and then after an oral glucose load to challenge the heart's metabolic response. The conversion of the injected [2-13C]pyruvate into downstream metabolites provides a real-time snapshot of cardiac energy metabolism. Key metabolites measured include [2-13C]lactate, [5-13C]glutamate, and [1-13C]acetylcarnitine. nih.govresearchgate.net

Following a glucose load, a distinct shift in cardiac metabolism is observed. Research has shown that the 13C-labeling of lactate, glutamate, and acetylcarnitine from the initial [2-13C]pyruvate source increases significantly. nih.govresearchgate.net This indicates an uptick in the activity of key enzymes such as lactate dehydrogenase (LDH), pyruvate dehydrogenase (PDH), and carnitine acetyltransferase (CAT), alongside a general increase in TCA cycle flux as the heart switches to glucose oxidation. nih.govresearchgate.net The ability to measure these changes non-invasively is a significant advantage over methods that use [1-13C]pyruvate, as the C2 labeling allows for the tracking of TCA cycle intermediates and the acetyl buffer, acetylcarnitine. nih.govresearchgate.net

Table 1: Metabolic Changes in Human Heart Post-Glucose Load Measured by [2-13C]Pyruvate MRS Changes observed in three healthy subjects after an oral glucose load.

MetaboliteAverage Increase in 13C LabelingImplied Enzymatic/Pathway ActivitySource
[2-13C]Lactate39.3%Increased Lactate Dehydrogenase (LDH) activity nih.govresearchgate.net
[5-13C]Glutamate29.5%Increased Pyruvate Dehydrogenase (PDH) activity and TCA cycle flux nih.govresearchgate.net
[1-13C]Acetylcarnitine114%Increased Carnitine Acetyltransferase (CAT) activity nih.govresearchgate.net

Neurodegenerative Diseases, Brain Injury, and Neuronal Metabolism

Hyperpolarized [2-13C]pyruvate provides a unique tool for investigating cerebral energy metabolism in real-time. ucsf.edunih.gov Unlike [1-13C]pyruvate, where the label is lost as 13CO2 upon entry into the TCA cycle, the 13C label at the C2 position is retained in acetyl-CoA. nih.govresearchgate.net This allows for the direct detection of downstream TCA cycle metabolites, primarily [5-13C]glutamate, offering a more detailed view of mitochondrial oxidative metabolism. ucsf.edunih.govnih.gov

Studies in healthy human volunteers have successfully demonstrated the feasibility of using hyperpolarized [2-13C]pyruvate to measure its dynamic conversion into [2-13C]lactate and [5-13C]glutamate in the brain. researchgate.netnih.govescholarship.org This MR stable-isotope imaging approach allows for the quantification of key metabolic rates. The apparent conversion rate of pyruvate to lactate (kPL) has been calculated and found to be consistent with values obtained from previous studies using [1-13C]pyruvate. ucsf.edunih.gov The ability to simultaneously measure the conversion rate of pyruvate to glutamate (kPG) provides a novel biomarker for assessing TCA cycle activity. ucsf.edunih.gov These quantitative measurements hold promise for detecting subtle metabolic changes that may precede structural changes in neurological disorders. ucsf.edu

Table 2: Key Metrics from Human Brain Studies with Hyperpolarized [2-13C]Pyruvate

MetricDescriptionSignificanceSource
[2-13C]Lactate Signal Measures the conversion of pyruvate to lactate via Lactate Dehydrogenase (LDH).Reflects glycolytic flux. nih.govescholarship.org
[5-13C]Glutamate Signal Measures the entry of pyruvate into the TCA cycle and subsequent conversion to glutamate.Provides a direct window into mitochondrial TCA cycle activity. ucsf.edunih.gov
kPL (Pyruvate-to-Lactate Conversion Rate) The apparent rate constant for the conversion of [2-13C]pyruvate to [2-13C]lactate.A quantitative measure of glycolytic activity. ucsf.edunih.gov
kPG (Pyruvate-to-Glutamate Conversion Rate) The apparent rate constant for the conversion of [2-13C]pyruvate to [5-13C]glutamate.A quantitative measure of TCA cycle flux. ucsf.edunih.gov

Brain metabolism is characterized by a complex interplay between different cell types, most notably neurons and astrocytes. nih.gov 13C-labeled substrates, including this compound, are instrumental in dissecting the distinct metabolic roles of these cells. Astrocytes and neurons exhibit specialized metabolic functions; for instance, the enzyme pyruvate carboxylase (PC), which converts pyruvate to oxaloacetate, is found specifically in astrocytes. nih.gov

By tracing the path of the 13C label from pyruvate, researchers can differentiate between metabolic pathways that are dominant in each cell type. When [2-13C]pyruvate is metabolized to [2-13C]acetyl-CoA and enters the TCA cycle via pyruvate dehydrogenase (PDH), it leads to the production of [4-13C]glutamate, a process occurring in both neurons and astrocytes. wikipathways.org Subsequent conversion of this glutamate to glutamine occurs primarily in astrocytes, which uniquely possess the enzyme glutamine synthetase. wikipathways.orgoup.com

Traumatic brain injury (TBI) triggers a complex cascade of metabolic disturbances, including shifts in glycolysis and mitochondrial dysfunction, which contribute to secondary injury. nih.gov Hyperpolarized 13C MRI with labeled pyruvate is an emerging technology for non-invasively mapping these real-time metabolic changes in the brain following trauma. nih.govmdpi.com

In preclinical TBI models, hyperpolarized [1-13C]pyruvate has been used to detect altered brain energy metabolism. mdpi.com Following injury, a common finding is a reduction in the production of [13C]bicarbonate, which reflects decreased activity of the mitochondrial enzyme pyruvate dehydrogenase (PDH). mdpi.comnih.gov This indicates a suppression of aerobic metabolism. Concurrently, an increase in the conversion of pyruvate to lactate is often observed, suggesting a shift towards anaerobic glycolysis. elifesciences.org These metabolic shifts, particularly the lactate-to-bicarbonate ratio, can serve as sensitive in-vivo biomarkers for the secondary injury processes. researchgate.net

Studies have shown that these metabolic alterations can be detected earlier than structural changes on conventional MRI. elifesciences.org This presents a critical window for intervention. Sodium pyruvate itself has been investigated as a neuroprotective agent. nih.govscilit.comresearchgate.net When administered after TBI, it has been shown to improve cerebral metabolism and neurological outcomes in animal models. nih.govfrontiersin.org The ability of hyperpolarized 13C MRI to monitor the metabolic response to such therapeutic strategies is a key area of ongoing research, offering a potential method to assess the efficacy of neuroprotective drugs in restoring metabolic balance after TBI. nih.govnih.gov

Table 3: Metabolic Changes Observed in Traumatic Brain Injury with Hyperpolarized 13C-Pyruvate

Metabolic ObservationPathway AffectedImplication in TBISource
Decreased [13C]Bicarbonate Pyruvate Dehydrogenase (PDH) / TCA CycleImpaired mitochondrial oxidative phosphorylation mdpi.comnih.govresearchgate.net
Increased [13C]Lactate Lactate Dehydrogenase (LDH) / GlycolysisShift towards anaerobic metabolism elifesciences.org
Reduced Bicarbonate/Lactate Ratio Overall energy metabolismIndicator of metabolic crisis and secondary injury elifesciences.org

Renal Metabolism and Kidney Diseases

Renal fibrosis is the common final pathway for most chronic kidney diseases (CKD), and its early detection is crucial for timely intervention. nih.govresearchgate.net Traditional assessment relies on invasive biopsies, which are subject to sampling errors and risks. mdpi.comexlibrisgroup.com Hyperpolarized 13C-pyruvate MRI is emerging as a promising non-invasive technique to detect the specific metabolic alterations associated with the development of fibrosis (fibrogenesis). nih.govresearchgate.netau.dk

In animal models of kidney fibrosis, metabolic imaging with hyperpolarized 13C-pyruvate has revealed significant changes in renal metabolism. nih.govresearchgate.net Specifically, a decrease in the conversion of hyperpolarized 13C-pyruvate to 13C-alanine has been observed, alongside an increase in its conversion to 13C-lactate. nih.govresearchgate.netau.dk These metabolic shifts reflect the profibrotic activity of key cells involved in the fibrogenic process, including epithelial cells, macrophages, and fibroblasts. nih.govresearchgate.net

Importantly, these metabolic changes can be detected by hyperpolarized 13C MRI earlier than structural signs of fibrosis become apparent on conventional imaging. nih.govresearchgate.net Furthermore, analyses of fibrotic human kidney tissue have confirmed that a similar metabolic profile is present, underscoring the translational potential of this technique. nih.govresearchgate.net The altered lactate-to-pyruvate ratio has also been observed in preclinical models of acute kidney injury and diabetic nephropathy, linking it to inflammation and tubular damage. researchgate.net This makes metabolic MRI with hyperpolarized pyruvate a potential tool for the early diagnosis of fibrogenic activity, which could enable earlier and more targeted therapeutic interventions for patients at risk of progressive kidney disease. nih.govau.dk

Table 4: Metabolic Biomarkers of Renal Fibrogenesis using Hyperpolarized 13C-Pyruvate MRI

Metabolite ConversionChange in Fibrotic KidneyAssociated Cellular ActivitySource
Pyruvate to Alanine DecreasedAltered amino acid metabolism nih.govresearchgate.net
Pyruvate to Lactate IncreasedIncreased glycolysis; reflects profibrotic activity in epithelial cells, macrophages, and fibroblasts nih.govresearchgate.netau.dk

Assessment of Renal Function in Genetic Disorders (e.g., Alport Syndrome)

Alport Syndrome is a genetic disorder characterized by progressive kidney disease, hearing loss, and eye abnormalities, stemming from mutations in the genes encoding type IV collagen. nih.gov The use of hyperpolarized [1-13C]pyruvate magnetic resonance imaging (MRI) has shown promise as a non-invasive method for the early detection and monitoring of abnormal renal function in this condition. nih.govismrm.orgnih.gov

In a mouse model of Alport Syndrome, studies utilizing hyperpolarized [1-13C]pyruvate MRI have revealed significant alterations in renal metabolism as the disease progresses. nih.govismrm.org A notable finding is the significant reduction in the conversion of pyruvate to lactate in the kidneys of Alport Syndrome mice between 4 and 7 weeks of age. nih.govnih.gov This decrease in lactate production is thought to be linked to an upregulation of the gluconeogenic pathway, as evidenced by increased expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in gluconeogenesis. nih.govismrm.orgdntb.gov.ua The increased utilization of lactate as a substrate for gluconeogenesis may lead to a smaller lactate pool, thereby reducing the observed conversion from the injected hyperpolarized pyruvate. nih.gov

These metabolic changes precede significant structural damage to the kidneys, suggesting that hyperpolarized 13C MRI with labeled pyruvate could serve as an early biomarker for disease progression in Alport Syndrome. nih.gov

Metabolic Changes in Alport Syndrome Mouse Model
ParameterObservation in Alport Syndrome MicePotential MechanismReference
Pyruvate-to-Lactate ConversionSignificant reduction between 4 and 7 weeks of ageIncreased utilization of lactate for gluconeogenesis nih.govnih.gov
PEPCK ExpressionSignificantly increasedUpregulation of the gluconeogenic pathway nih.govismrm.org

Profiling Mitochondrial Activity and Oxidative Stress in Acute and Chronic Kidney Injury

Acute kidney injury (AKI) and its progression to chronic kidney disease (CKD) are associated with significant metabolic reprogramming, mitochondrial dysfunction, and oxidative stress. nih.govnih.govnih.gov Hyperpolarized [1-13C]pyruvate has been instrumental in non-invasively assessing these metabolic shifts in real-time. nih.gov

In the context of renal ischemia-reperfusion injury, a common cause of AKI, studies have shown that the metabolic fate of pyruvate is significantly altered. nih.gov The conversion of pyruvate to bicarbonate, a reaction catalyzed by pyruvate dehydrogenase (PDH) within the mitochondria, is indicative of oxidative metabolism. nih.gov A decrease in this conversion suggests impaired mitochondrial function and a shift towards anaerobic glycolysis, characterized by an increased lactate-to-bicarbonate ratio. nih.gov This metabolic signature has been observed in models of renal ischemia, where hypoxia is a key contributor to the development of kidney disease. nih.gov

Mitochondria are central to the pathophysiology of AKI, being a primary source of reactive oxygen species (ROS) during the reperfusion phase. nih.gov The resulting oxidative stress can lead to cellular damage and apoptosis. nih.gov By probing the activity of the PDH complex, which links glycolysis to the mitochondrial tricarboxylic acid (TCA) cycle, this compound can provide a window into the state of mitochondrial oxidative metabolism and the extent of oxidative stress in the injured kidney. nih.gov Downregulation of mitochondrial pyruvate carriers, such as MPC2, has been observed in cisplatin-induced AKI, further highlighting the role of impaired pyruvate metabolism in kidney injury. nih.govnih.gov

Studies in Metabolic Disorders (e.g., Diabetes Mellitus)

Diabetes mellitus is a metabolic disorder characterized by hyperglycemia and altered substrate metabolism. diabetesjournals.orgnih.gov The use of hyperpolarized [1-13C]pyruvate and 13C metabolic flux analysis has provided significant insights into the metabolic derangements that occur in diabetes, particularly in the context of diabetic cardiomyopathy and nephropathy. diabetesjournals.orgnih.govnih.gov

In rodent models of type 2 diabetes, hyperpolarized [1-13C]pyruvate magnetic resonance spectroscopy has been used to assess cardiac pyruvate dehydrogenase (PDH) flux. diabetesjournals.orgnih.gov These studies have shown a significant decrease in PDH flux in diabetic animals, indicating impaired carbohydrate oxidation and a shift towards fatty acid metabolism. diabetesjournals.org This metabolic inflexibility is thought to contribute to the development of diabetic cardiomyopathy. diabetesjournals.orgnih.gov Treatment with dichloroacetate (DCA), an inhibitor of PDH kinase, was found to restore PDH flux to normal levels and improve cardiac function in these models. diabetesjournals.orgnih.gov

In the context of diabetic kidney disease, oral administration of sodium pyruvate has been shown to improve glucometabolic disorders in the kidneys of diabetic mice. nih.gov Pyruvate treatment helped to restore the activities of key enzymes in glucose metabolism and ameliorated markers of oxidative stress and inflammation in the kidneys. nih.gov Furthermore, studies using hyperpolarized [1-13C]pyruvate in models of diet-induced insulin (B600854) resistance have demonstrated increased pyruvate carboxylase flux in the liver, a key step in gluconeogenesis, which contributes to the elevated hepatic glucose production seen in diabetes. researchgate.net

Key Findings of this compound in Diabetes Mellitus Research
Organ/SystemKey FindingImplicationReference
Heart (Cardiomyopathy)Decreased Pyruvate Dehydrogenase (PDH) fluxImpaired carbohydrate oxidation, contributing to cardiac dysfunction diabetesjournals.orgnih.gov
Kidney (Nephropathy)Oral pyruvate improved glucometabolic disordersPotential therapeutic role in mitigating diabetic kidney damage nih.gov
LiverIncreased Pyruvate Carboxylase fluxContributes to increased hepatic glucose production researchgate.net

Research in Microbial Metabolism

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique for elucidating the intricate network of metabolic pathways within microorganisms. plos.orgspringernature.comcreative-proteomics.com By supplying a 13C-labeled substrate, such as this compound, and analyzing the labeling patterns in downstream metabolites, researchers can quantify the rates (fluxes) of intracellular reactions. plos.orgcreative-proteomics.com

This approach has been particularly valuable in studying the metabolism of pathogenic bacteria. For instance, in Mycobacterium tuberculosis, the causative agent of tuberculosis, 13C-MFA has been used to identify novel metabolic pathways. plos.org Studies using 13C-labeled glycerol (B35011) and sodium bicarbonate have uncovered an unusual route for pyruvate dissimilation that is crucial for the bacterium's growth. plos.org

In other bacteria, such as Escherichia coli and Staphylococcus aureus, hyperpolarized [2-13C]pyruvate has been used to identify bacteria-specific metabolic signatures. nih.gov A key finding is the rapid conversion of [2-13C]pyruvate to [1-13C]acetate in these bacteria, a metabolic pathway that is not prominent in mammalian cells. nih.gov This distinct metabolic activity presents an opportunity for developing novel imaging techniques to specifically detect and differentiate bacterial infections from other inflammatory conditions. nih.gov The ability to modulate this conversion in mutant bacterial strains further validates its potential as a specific marker of bacterial metabolism. nih.gov

Advanced Research Directions and Future Perspectives for Sodium Pyruvate 2 13c Applications

Development of Deuterated and Dual-Labeled Pyruvate (B1213749) Analogs for Enhanced Sensitivity and Specificity

To augment the capabilities of hyperpolarized 13C MRI, researchers are exploring the use of deuterated and dual-labeled pyruvate analogs. The strategic replacement of protons with deuterium (B1214612) in the pyruvate molecule can lead to longer spin-lattice relaxation times (T1), which is a critical factor for maintaining the hyperpolarized state. Longer T1 times allow for a wider imaging window, potentially enabling the observation of slower metabolic conversions and improving the signal-to-noise ratio. For instance, deuteration of the methyl group of pyruvate has been shown to significantly increase the 13C polarization lifetimes. chemrxiv.org

Dual-labeling strategies, such as the use of [2-13C]pyruvate itself, offer a unique window into different metabolic pathways compared to the more commonly used [1-13C]pyruvate. While [1-13C]pyruvate is primarily used to probe the flux through lactate (B86563) dehydrogenase (LDH) and pyruvate dehydrogenase (PDH) via the production of [1-13C]lactate and 13CO2 (which is in equilibrium with [13C]bicarbonate), [2-13C]pyruvate allows for the tracking of the carbon-2 of pyruvate as it enters the tricarboxylic acid (TCA) cycle. nih.govnih.gov The 13C label from [2-13C]pyruvate is incorporated into acetyl-CoA and subsequently into TCA cycle intermediates like [5-13C]glutamate. ucsf.eduescholarship.org This provides a more direct measure of mitochondrial oxidative metabolism. nih.gov

Recent studies have demonstrated the feasibility of using hyperpolarized [2-13C]pyruvate in human brain imaging to simultaneously measure its conversion to [2-13C]lactate and [5-13C]glutamate. ucsf.edunih.gov This dual-pathway information from a single agent enhances the specificity of metabolic characterization.

Table 1: Comparison of Labeled Pyruvate Analogs

Labeled Pyruvate Analog Primary Metabolic Pathways Probed Key Downstream Metabolites Detected Advantages
[1-13C]pyruvate Glycolysis (LDH), Pyruvate Dehydrogenase (PDH) [1-13C]lactate, [13C]bicarbonate Well-established, robust signal for lactate production.
[2-13C]pyruvate TCA Cycle, Glycolysis [5-13C]glutamate, [2-13C]lactate Direct assessment of mitochondrial metabolism. nih.govnih.govescholarship.org
Deuterated [1-13C]pyruvate Glycolysis, PDH [1-13C]lactate, [13C]bicarbonate Potentially longer T1 relaxation times, improved signal-to-noise. chemrxiv.org

Quantitative Metabolic Flux Analysis in Complex Physiological and Pathological Systems

Sodium pyruvate-2-13C is a valuable tool for 13C metabolic flux analysis (13C-MFA), a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. springernature.comisotope.com By introducing 13C-labeled pyruvate into a biological system and measuring the distribution of the 13C label in downstream metabolites, researchers can construct detailed maps of metabolic activity. nih.govnih.gov This approach moves beyond simple measurements of metabolite concentrations to provide a dynamic view of cellular metabolism. ethz.ch

In complex systems, such as in vivo tissues or organs, 13C-MFA with hyperpolarized [2-13C]pyruvate can provide real-time quantification of metabolic fluxes that are altered in disease states. nih.gov For example, this technique can be used to quantify the flux of pyruvate into the TCA cycle versus its conversion to lactate, providing insights into the Warburg effect in cancer, where cells exhibit increased glycolysis even in the presence of oxygen. escholarship.org

The quantitative data obtained from 13C-MFA can be used to build and validate computational models of metabolism, leading to a more comprehensive understanding of metabolic regulation in both healthy and diseased states. nih.gov These models can help identify key enzymatic steps that are dysregulated in pathology and may serve as targets for therapeutic intervention.

Table 2: Applications of 13C-MFA with this compound

Application Area Metabolic Question Addressed Potential Impact
Oncology Quantifying the Warburg effect and TCA cycle activity in tumors. Improved tumor grading and assessment of treatment response. youtube.com
Cardiology Assessing mitochondrial function and substrate utilization in the heart. Early detection of cardiac dysfunction and monitoring of therapeutic interventions. youtube.com
Neurobiology Investigating neuronal and glial metabolism in neurodegenerative diseases. Understanding disease mechanisms and identifying novel therapeutic targets. nih.govwustl.edu
Metabolic Diseases Studying insulin (B600854) resistance and altered glucose metabolism in diabetes. Development of new strategies for managing metabolic disorders.

Integration of this compound Tracing Data with Multi-Omics Approaches for Systems-Level Understanding

To achieve a holistic understanding of biological systems, data from this compound tracing studies are increasingly being integrated with other "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics. ethz.ch This multi-omics approach allows researchers to connect changes in metabolic fluxes with alterations in gene expression, protein levels, and the broader metabolic profile of the cell or tissue.

For instance, by combining 13C-MFA with transcriptomics, it is possible to determine if an observed change in a metabolic flux is correlated with an upregulation or downregulation of the gene encoding the responsible enzyme. Similarly, integrating pyruvate tracing data with proteomics can reveal post-translational modifications of metabolic enzymes that may alter their activity.

This systems-level approach is crucial for unraveling the complex regulatory networks that govern cellular metabolism. By integrating multiple layers of biological information, researchers can construct more accurate and predictive models of cellular function in health and disease. researchgate.net For example, a study might use genomics to identify a mutation in a metabolic enzyme, transcriptomics to confirm altered gene expression, proteomics to quantify the protein level, and this compound tracing to measure the functional consequence of the mutation on metabolic flux.

Further Clinical Translation and Expansion of Diagnostic and Prognostic Biomarker Applications

Hyperpolarized [1-13C]pyruvate is already in clinical trials for various applications, particularly in oncology for detecting and staging tumors and for monitoring treatment response. youtube.comresearchgate.net The unique metabolic information provided by [2-13C]pyruvate, specifically its ability to probe the TCA cycle, suggests significant potential for its clinical translation as well. nih.govescholarship.org

The development of [2-13C]pyruvate as a diagnostic and prognostic biomarker could have a major impact in several clinical areas:

Oncology: Differentiating between aggressive and indolent tumors based on their mitochondrial metabolic activity. youtube.com

Neurological Disorders: Assessing neuronal health and mitochondrial dysfunction in diseases like Alzheimer's, Parkinson's, and traumatic brain injury. nih.govwustl.edu

Cardiovascular Disease: Evaluating cardiac energy metabolism in conditions such as heart failure and ischemia. youtube.com

Inborn Errors of Metabolism: Diagnosing and monitoring metabolic disorders that affect the pyruvate dehydrogenase complex or the TCA cycle.

The non-invasive, real-time nature of hyperpolarized 13C imaging makes it an attractive modality for repeated measurements, which is essential for monitoring disease progression and response to therapy. nih.gov As the technology matures and becomes more widely available, this compound could become a key component of personalized medicine, allowing clinicians to tailor treatments based on the specific metabolic profile of a patient's disease. researchgate.netnih.gov

Addressing Remaining Technical Challenges in Hyperpolarized 13C Metabolic Imaging

Despite the great promise of hyperpolarized 13C metabolic imaging with this compound, several technical challenges remain to be addressed for its widespread clinical adoption. researchgate.netkoreascience.kr These include:

Hardware and Infrastructure: The requirement for specialized equipment, including a dynamic nuclear polarization (DNP) polarizer and dedicated radiofrequency (RF) coils for 13C, can be a significant barrier for many institutions. nih.govresearchgate.net

Probe Preparation and Quality Control: The process of preparing hyperpolarized probes for injection must be performed under sterile conditions and with rigorous quality control to ensure patient safety. nih.gov

Imaging Acquisition and Reconstruction: The transient nature of the hyperpolarized signal necessitates rapid and efficient data acquisition and reconstruction techniques to capture the dynamic metabolic processes with sufficient spatial and temporal resolution. nih.gov

Data Analysis and Quantification: Standardized and robust methods for analyzing and quantifying the dynamic 13C data are needed to ensure reproducibility and comparability across different studies and institutions. researchgate.net

Regulatory Approval: As with any new imaging agent, obtaining regulatory approval for clinical use requires extensive preclinical and clinical studies to demonstrate safety and efficacy. nih.gov

Ongoing research is focused on addressing these challenges through the development of more cost-effective and user-friendly polarization technologies, improved RF coil designs, advanced imaging sequences, and sophisticated data analysis pipelines. nih.govresearchgate.net Overcoming these technical hurdles will be crucial for realizing the full clinical potential of hyperpolarized 13C metabolic imaging with this compound.

Q & A

Q. How is sodium pyruvate-2-13C synthesized and characterized for isotopic purity in metabolic studies?

this compound is synthesized by introducing a 13C isotope at the C2 position of pyruvate through enzymatic or chemical methods. Isotopic purity (≥99 atom% 13C) is verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Analytical certificates (COA) provided by suppliers confirm purity and stability under storage conditions (2–8°C) . Researchers should cross-validate purity using high-resolution MS to detect isotopic impurities (e.g., M+1 signals) and compare against reference spectra .

Q. What analytical techniques are optimal for tracking this compound in cellular metabolism?

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-MS (GC-MS) are preferred for quantifying 13C-labeled pyruvate and its metabolites (e.g., lactate, acetyl-CoA). For real-time flux analysis, dynamic nuclear polarization (DNP)-enhanced NMR can amplify signal-to-noise ratios by >10,000×, enabling detection of hyperpolarized 13C-labeled metabolites in vivo . Ensure solvent compatibility (e.g., aqueous buffers) and avoid high-temperature degradation (>300°C) during sample preparation .

Q. How should this compound be incorporated into experimental designs for glycolysis studies?

Design pulse-chase experiments to trace 13C incorporation into downstream glycolytic intermediates (e.g., lactate, alanine). Use isotopically labeled media with controlled pyruvate concentrations (e.g., 1–10 mM) and monitor time-resolved metabolite turnover via LC-MS. Include unlabeled controls to distinguish endogenous vs. labeled contributions . For plant studies, administer via transpiration streams to track stress-induced isoprene oxidation products (e.g., MVK, MACR) under high-light conditions .

Advanced Research Questions

Q. How can isotopic dilution effects confound data interpretation in 13C metabolic flux analysis (MFA)?

Isotopic dilution occurs when unlabeled intracellular metabolites dilute the 13C signal, leading to underestimation of flux rates. Mitigate this by pre-equilibrating cells in label-free media before introducing this compound. Use computational models (e.g., isotopomer spectral analysis) to correct for dilution effects and validate with parallel experiments using uniformly labeled 13C-glucose .

Q. What strategies resolve contradictions in 13C labeling patterns between in vitro and in vivo systems?

Discrepancies often arise from differences in membrane transport efficiency or compartmentalized metabolism. Validate labeling kinetics using cell-permeabilization techniques or organelle-specific probes (e.g., mitochondrial-targeted sensors). Compare results with isotopologue profiling of extracellular vs. intracellular metabolites . For in vivo studies, combine DNP-NMR with MS to reconcile spatial and temporal resolution limitations .

Q. How does this compound enable dynamic studies of oxidative stress responses?

Under oxidative stress, pyruvate enters the TCA cycle as acetyl-CoA, with 13C labeling revealing altered flux through citrate synthase or ATP-citrate lyase. Design experiments with H2O2 or hypoxia inducers, and quantify 13C enrichment in antioxidant pathways (e.g., glutathione synthesis) via MS. Correlate with redox-sensitive biomarkers (e.g., NAD+/NADH ratios) .

Q. What methodologies ensure reproducibility in long-term 13C tracing experiments?

Standardize cell culture conditions (e.g., passage number, media batch) and use internal standards (e.g., 13C-succinate) to normalize MS data. Document storage conditions (e.g., aliquot at -80°C to prevent degradation) and validate isotopic stability via periodic COA rechecks . For statistical rigor, report mean ± SEM and adhere to instrument precision limits (e.g., ≤3 significant figures for calculated values) .

Methodological Best Practices

  • Data Validation : Cross-reference 13C-MS results with NMR or enzymatic assays to confirm metabolite identity .
  • Ethical Reporting : Disclose all experimental parameters (e.g., stress induction protocols) to enable replication .
  • Literature Integration : Use PICOT frameworks to align hypotheses with prior isotopic tracer studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.